molecular formula C17H17N3O B2897435 (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide CAS No. 1607427-88-2

(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide

Cat. No. B2897435
CAS RN: 1607427-88-2
M. Wt: 279.343
InChI Key: ABOZLYPXFVYTQS-UHFFFAOYSA-N
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Description

(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide, also known as CMI-977 or LE-135, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Chemical Synthesis and Sensing Applications

Compounds with cyano and cyclopropyl groups, such as (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide, are often explored for their synthetic utility and chemical properties. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides have been synthesized for colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride anion, demonstrating their potential in developing sensory applications for environmental monitoring and diagnostics (Younes et al., 2020).

Material Science

In material science, the structural motifs found in (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide may contribute to novel materials with unique properties. For example, the synthesis of 1,3-selenazin-4-ones involves cyano and acrylamide groups reacting with carbonyl compounds, showcasing the compound's relevance in synthesizing heterocyclic structures with potential applications in materials chemistry (Yokoyama et al., 1986).

properties

IUPAC Name

(E)-N-[cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-11-13(14-4-2-3-5-16(14)20)8-9-17(21)19-15(10-18)12-6-7-12/h2-5,8-9,11-12,15H,6-7H2,1H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOZLYPXFVYTQS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide

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